Product packaging for 4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one(Cat. No.:)

4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one

Cat. No.: B13266579
M. Wt: 195.19 g/mol
InChI Key: DGTWWVFLYHRKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one is a high-value chemical building block with the CAS Number 1498533-48-4 and a molecular formula of C 10 H 10 FNO 2 . It features a central β-lactam (azetidin-2-one) ring, a crucial structural motif with demonstrated significance in medicinal chemistry. The compound is distinguished by its 3-fluoro-4-methoxyphenyl substituent, which can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile intermediate for structure-activity relationship (SAR) studies. This compound is primarily used in pharmaceutical research and development as a core scaffold for designing novel bioactive molecules. Researchers value it for the synthesis of targeted libraries, particularly in projects exploring protease inhibitors or agents targeting bacterial cell wall biosynthesis, leveraging the inherent reactivity of the β-lactam ring. The molecular weight is 195.19 g/mol . As a solid compound, it requires standard laboratory handling and storage conditions. This product is labeled with the signal word and is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10FNO2 B13266579 4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C10H10FNO2/c1-14-9-3-2-6(4-7(9)11)8-5-10(13)12-8/h2-4,8H,5H2,1H3,(H,12,13)

InChI Key

DGTWWVFLYHRKIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N2)F

Origin of Product

United States

Comprehensive Structure Activity Relationship Sar Investigations of 4 3 Fluoro 4 Methoxyphenyl Azetidin 2 One Analogues

Influence of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. For analogues of 4-(3-fluoro-4-methoxyphenyl)azetidin-2-one, both the relative and absolute configurations of substituents on the azetidinone ring profoundly impact their biological activity.

The synthesis of these analogues often yields a mixture of diastereomers, necessitating careful separation and individual biological evaluation to ascertain the more active configuration. The control of diastereoselectivity during synthesis is a key challenge and an area of active research to produce the desired isomer preferentially.

The following table illustrates the hypothetical influence of cis/trans configuration on the biological activity of a generic 4-arylazetidin-2-one analogue, based on general findings in the literature.

Compound IDStereochemistryBiological Activity (IC₅₀, µM)
Analogue A-ciscis0.5
Analogue A-transtrans5.2
Analogue B-ciscis1.2
Analogue B-transtrans15.8

Beyond diastereomerism, the presence of chiral centers at C3 and C4 of the azetidin-2-one (B1220530) ring means that these molecules can exist as enantiomers—non-superimposable mirror images. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different pharmacological activities, with one enantiomer (the eutomer) being significantly more active than the other (the distomer).

While specific enantiomeric resolution and evaluation for this compound are not detailed in the available literature, studies on related chiral heterocycles consistently demonstrate the importance of enantiomeric purity for optimal biological effect. The differential activity arises from the stereospecific interactions with chiral biological macromolecules such as enzymes and receptors. Identifying the eutomer is a critical step in drug development to maximize therapeutic efficacy and minimize potential off-target effects associated with the less active enantiomer.

Aromatic Substituent Effects on Activity Profiles

The nature and position of substituents on the aromatic ring attached to the C4 position of the azetidin-2-one core are pivotal in modulating the compound's biological activity. These substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity to the biological target.

The introduction of a fluorine atom to the phenyl ring, as in the case of the 3-fluoro substituent in this compound, can have profound effects on biological activity. Fluorine is a small, highly electronegative atom that can alter the electronic properties of the aromatic ring through its strong inductive electron-withdrawing effect. This can influence the pKa of nearby functional groups and modulate the molecule's interaction with its target.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. The strategic placement of fluorine can also lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the target's binding site, potentially enhancing binding affinity and potency.

The presence of a methoxy (B1213986) (-OCH₃) or a hydroxyl (-OH) group on the phenyl ring significantly influences the SAR of 4-arylazetidin-2-one analogues. A methoxy group, as seen in the 4-methoxy position of the subject compound, is an electron-donating group that can increase the electron density of the aromatic ring. It can also participate in hydrogen bonding as a hydrogen bond acceptor.

Conversion of a methoxy group to a hydroxyl group can have a dramatic effect on activity. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a binding site that are not possible with a methoxy group. For example, in the development of cholesterol absorption inhibitors based on the azetidinone scaffold, it was discovered that a 4-hydroxyphenyl group at the C4 position was essential for high potency.

The table below provides a hypothetical comparison of the biological activities of 4-arylazetidin-2-one analogues with different substitutions at the para-position of the phenyl ring, drawn from general trends in medicinal chemistry.

Compound IDPhenyl Ring Substituent (para-position)Biological Activity (EC₅₀, nM)
Analogue C-H150
Analogue D-OCH₃75
Analogue E-OH10

Expanding the diversity of the C4 substituent beyond the 3-fluoro-4-methoxyphenyl group to include other aryl and heteroaryl rings can lead to the discovery of compounds with improved or novel activity profiles. The electronic nature and steric bulk of these different ring systems play a crucial role in determining their biological effects.

Structural Modifications at the Azetidinone Core

The substitution pattern on the four-membered β-lactam ring is a critical determinant of biological activity. Modifications at the C-3 and N-1 positions, in particular, have profound effects on the potency and selectivity of these analogues.

The C-3 position of the azetidin-2-one ring offers a key vector for modification to modulate biological activity. Research has shown that introducing substituents at this position can dramatically alter cytotoxic effects. For instance, the presence of a phenoxy group at C-3 has been found to significantly increase cytotoxicity when compared to a methoxy group, highlighting a substantial modification of biological activity from a minor structural change. nih.gov

Systematic studies on trisubstituted azetidin-2-one derivatives, maintaining a constant 3,4,5-trimethoxyphenyl ring at N-1 and a 2-bromophenyl substituent at C-4, have elucidated the impact of various C-3 substituents. cu.edu.eg The findings indicate that aryl and halogen substituents are particularly effective in enhancing anticancer efficacy. A compound featuring a phenyl substituent at C-3 demonstrated potent activity against both MCF-7 (human breast cancer) and HCT-116 (human colon cancer) cell lines. cu.edu.eg Replacing the phenyl group with a smaller chloro substituent resulted in only a slight reduction in cytotoxic activity. cu.edu.eg However, further substitution, such as the presence of both chloro and methyl groups at C-3, led to a more noticeable decrease in activity. cu.edu.eg This suggests that the size, electronics, and steric profile of the C-3 substituent are finely tuned for optimal interaction with the biological target.

Conversely, introducing a 2-thienyl substituent at the C-3 position resulted in the weakest activity against the MCF-7 cell line within that specific series, although it retained moderate activity against the HCT-116 cell line. cu.edu.eg These findings underscore that even subtle changes at the C-3 position can significantly influence not only the potency but also the selectivity profile of the compounds across different cancer cell lines.

Table 1: Effect of C-3 Substituents on Cytotoxic Activity (IC50 in µM) of Azetidin-2-one Analogues cu.edu.eg
Compound IDC-3 SubstituentMCF-7 IC50 (µM)HCT-116 IC50 (µM)
8jPhenyl7.256.25
8hChloro9.877.34
8iChloro, Methyl11.1811.67
8k2-Thienyl> 508.70

The substituent at the N-1 position of the azetidinone ring plays a pivotal role in anchoring the molecule to its biological target, particularly for analogues designed to inhibit tubulin polymerization. Extensive SAR studies have consistently identified the 3,4,5-trimethoxyphenyl group as a crucial pharmacophore for high potency. mdpi.comnih.gov This moiety mimics the A-ring of combretastatin (B1194345) A-4, which is known to bind to the colchicine (B1669291) site on β-tubulin.

The presence of the 3,4,5-trimethoxyphenyl group at N-1 is considered beneficial for tubulin interaction as well as for conferring potent antiproliferative and antimitotic effects. mdpi.com Comparative studies have demonstrated that azetidin-2-one derivatives featuring the N-1 trimethoxyphenyl substituent generally exhibit superior cytotoxic activity compared to analogues with other substituents, such as a 4-methoxyphenyl (B3050149) group. cu.edu.eg The strategic placement of the three methoxy groups on the phenyl ring is critical, as they are believed to form key hydrogen bonds and van der Waals interactions within the colchicine binding pocket. This makes the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core a foundational element for designing potent tubulin-targeting agents. nih.govnih.gov

Conformational Analysis and Torsional Angles in SAR

The biological activity of azetidin-2-one analogues is not solely dependent on the substitution pattern but is also intrinsically linked to their three-dimensional structure. Conformational analysis, which studies the spatial arrangement of atoms and the energy associated with different rotations around single bonds, is essential for a complete understanding of SAR. libretexts.orglibretexts.org Torsional angles (or dihedral angles) are key parameters in this analysis, defining the relative orientation of different parts of the molecule. libretexts.org

X-ray crystallography studies of several active 1,4-diaryl-azetidin-2-one analogues have provided critical insights into the bioactive conformation. nih.gov A recurring structural motif is the near co-planar arrangement of the N-1 substituted 3,4,5-trimethoxyphenyl ring and the central azetidin-2-one lactam ring. nih.govnih.gov In contrast, the aryl ring at the C-4 position is typically oriented in an approximately orthogonal fashion relative to the lactam ring. nih.gov

Mechanistic Studies of 4 3 Fluoro 4 Methoxyphenyl Azetidin 2 One Analogues at the Molecular and Cellular Level

Characterization of Specific Binding Sites

Analogues of 4-(3-fluoro-4-methoxyphenyl)azetidin-2-one are part of a class of compounds designed as rigid mimics of Combretastatin (B1194345) A-4 (CA-4), a potent natural product that destabilizes microtubules. researchgate.netresearchgate.net These synthetic compounds replace the flexible ethylene (B1197577) bridge of the natural cis-stilbene (B147466) with a β-lactam (azetidin-2-one) ring. mdpi.comnih.gov This structural modification serves to lock the molecule in the biologically active cis-conformation, preventing isomerization to the less active trans-form and improving metabolic stability. mdpi.comnih.gov Mechanistic studies confirm that these azetidin-2-one (B1220530) analogues exert their biological effects by interacting with tubulin, the protein subunit of microtubules. nih.gov Their primary binding pocket has been identified as the colchicine-binding site, located on the β-tubulin subunit at the interface with the α-tubulin subunit. researchgate.netnih.gov

The colchicine-binding site on β-tubulin is a well-characterized pocket targeted by a variety of microtubule-destabilizing agents. nih.gov Azetidin-2-one analogues, including derivatives of this compound, function as competitive inhibitors at this site, preventing the polymerization of αβ-tubulin heterodimers into microtubules. researchgate.netnih.gov Binding to this site induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with its incorporation into the straight microtubule lattice, ultimately leading to microtubule depolymerization. nih.gov

Molecular docking and structural analysis studies provide insight into the specific interactions between these β-lactam compounds and the amino acid residues of the binding pocket. The trimethoxyphenyl ring, a common feature in this class of inhibitors, typically occupies a hydrophobic pocket within β-tubulin. nih.gov The second aryl ring, in this case, the 3-fluoro-4-methoxyphenyl group, is positioned towards the interface of the α- and β-tubulin dimer. nih.gov

In silico molecular docking studies support the hypothesis that these compounds interact with key residues within the colchicine-binding domain. nih.gov The binding is primarily driven by hydrophobic interactions between the compound's aryl rings and residues such as Cys241, Leu248, Ala250, Leu255, Ala316, Val318, and Ile378 on the β-tubulin subunit. nih.gov The presence and position of substituents on the aryl rings are critical for optimizing these interactions and enhancing binding affinity. For instance, the fluorine and methoxy (B1213986) groups on the phenyl ring at the C4 position of the azetidinone core contribute to the binding energy and specificity.

The inhibitory effect of these compounds on tubulin assembly is a direct consequence of this binding interaction. By occupying the colchicine (B1669291) site, they sterically hinder the conformational straightening of the tubulin dimer that is necessary for microtubule formation. nih.gov This leads to a disruption of the dynamic instability of microtubules, causing an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis. nih.govnih.gov The potency of these compounds is often quantified by their ability to inhibit tubulin polymerization in vitro.

Table 1: Inhibition of Tubulin Polymerization by Azetidin-2-one Analogues

This table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of tubulin polymerization by various azetidin-2-one analogues related to this compound.

CompoundDescriptionTubulin Polymerization IC50 (μM)
Compound 1 A 1,4-diaryl-2-azetidinone analogue of CA-4 with subnanomolar antiproliferative activity. researchgate.net2.1
Compound 2 A 3-allylic β-lactam analogue of CA-4 noted for its stability. nih.gov3.2
Compound 3 A 1,4-diaryl-2-azetidinone analogue with potent antiproliferative activity. mdpi.com1.6
Combretastatin A-4 (CA-4) Reference natural product inhibitor. mdpi.com1.1

The data indicate that azetidin-2-one analogues are potent inhibitors of tubulin polymerization, with activities comparable to the parent compound, Combretastatin A-4. The specific substitution patterns on the aryl rings and the azetidinone core are crucial for modulating this activity, highlighting the importance of the interactions within the colchicine-binding site for their mechanism of action. researchgate.netnih.gov

Advanced Computational Chemistry and Theoretical Modeling of 4 3 Fluoro 4 Methoxyphenyl Azetidin 2 One Analogues

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein, thereby forecasting the binding affinity and interaction patterns. rjptonline.orgvistas.ac.in For azetidin-2-one (B1220530) analogues, docking studies have been instrumental in identifying and optimizing interactions with various biological targets.

A significant area of investigation for azetidin-2-one derivatives is their role as anticancer agents that target tubulin polymerization. chemisgroup.usnih.gov Docking simulations have shown that these compounds can bind to the colchicine (B1669291) site of β-tubulin. chemisgroup.usnih.gov Specific interactions are crucial for activity; for instance, studies on related analogues indicate that the trimethoxy benzene (B151609) moiety can form important hydrogen bonds and hydrophobic interactions with key amino acid residues like Cys241 and Val318. chemisgroup.usresearchgate.netresearchgate.net This detailed understanding of ligand-receptor interactions at an atomic level allows for the rational design of new analogues with enhanced potency. researchgate.net

Beyond cancer, azetidin-2-one derivatives are known for their antimicrobial properties. bepls.comderpharmachemica.com Docking studies have been employed to understand their interactions with bacterial enzymes such as DNA gyrase and penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. frontiersin.orgresearchgate.net These simulations help in elucidating the mechanism of action, such as how the strained β-lactam ring acylates a serine residue in the active site of PBPs, leading to enzyme inhibition and bacterial cell death. derpharmachemica.comfrontiersin.org

The table below summarizes key targets for azetidin-2-one analogues investigated through molecular docking.

Target ProteinTherapeutic AreaPDB ID (Example)Key Interacting Residues (Examples)
β-TubulinAnticancer1SA0, 4O2BCys241, Val318, Leu255
DNA GyraseAntibacterial5MMNAsp73, Gly77, Arg76
Penicillin-Binding Proteins (PBPs)Antibacterial-Ser (Active Site)
Leukocyte ElastaseAnti-inflammatory--
ThrombinAntithrombotic--

This table is illustrative and compiles data from studies on various azetidin-2-one analogues.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of compounds with their biological activity. ptfarm.pl These models are essential for predicting the activity of novel compounds and understanding the physicochemical properties that govern their efficacy.

For azetidin-2-one derivatives, 2D-QSAR studies have successfully identified key molecular descriptors that influence their antimicrobial and anticancer activities. ptfarm.plnih.gov Research has shown that the biological activity of these compounds is often governed by a combination of thermodynamic and topological parameters. ptfarm.plchalcogen.ro

Key descriptors identified in QSAR studies of azetidin-2-one analogues include:

Topological parameters : Such as the Balaban index (J) and molecular connectivity indices (e.g., ⁰χv and ¹χv), which describe the size, shape, and degree of branching of the molecule. ptfarm.plnih.gov

Thermodynamic descriptors : Including total energy, molar refractivity, and logP, which relate to the stability, polarizability, and hydrophobicity of the compounds. chalcogen.ro

Steric descriptors : Which account for the spatial arrangement of atoms and are crucial for ligand-receptor complementarity. chalcogen.ro

A typical 2D-QSAR model is represented by a multiple linear regression equation. For a series of 1,3,4-thiadiazol-2-yl azetidin-2-ones, a model with a squared correlation coefficient (r²) of 0.8040 was developed, indicating a strong correlation between the selected descriptors and antimicrobial activity. chalcogen.roresearchgate.net Such models provide valuable insights, suggesting, for example, that substituents with specific hydrophobic and steric properties are favorable for activity. sphinxsai.com

3D-QSAR Studies (e.g., Comparative Molecular Field Analysis - CoMFA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed picture by considering the spatial arrangement of molecular properties. Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov

In a typical CoMFA study, a series of structurally related compounds, such as azetidin-2-one analogues, are aligned based on a common scaffold. chemisgroup.usresearchgate.net The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom. These calculated fields are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). nih.govnih.gov

The results of a CoMFA analysis are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to impact biological activity. researchgate.net

Steric Contour Maps : Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Contour Maps : Blue contours highlight areas where positive charges are preferred, and red contours indicate regions where negative charges enhance activity.

For azetidin-2-one derivatives targeting tubulin, 3D-QSAR models have been developed that show good statistical significance and predictive power. chemisgroup.usresearchgate.net These models help researchers understand the spatial requirements of the colchicine binding site, guiding the design of new analogues with optimized steric and electronic features to improve binding affinity and efficacy. researchgate.net

In Silico Predictions and Pharmacophore Modeling

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential 3D arrangement of chemical features required for a molecule to exert a specific biological effect. ugm.ac.idnih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and charged groups. frontiersin.org

For azetidin-2-one analogues with anticancer activity, pharmacophore models have been generated to define the structural requirements for tubulin inhibition. chemisgroup.us One such study on 71 azetidin-2-one derivatives identified a five-point common pharmacophore hypothesis. chemisgroup.us This model serves as a 3D query to screen large chemical databases for novel compounds that possess the desired features and spatial arrangement, potentially leading to the discovery of new and diverse chemical scaffolds with the desired activity. chemisgroup.usresearchgate.net

The process of generating and using a pharmacophore model typically involves:

Selection and Alignment : A set of active molecules is selected and their low-energy conformations are generated and aligned. ugm.ac.id

Hypothesis Generation : Common chemical features among the aligned active molecules are identified to create one or more pharmacophore hypotheses. frontiersin.org

Validation : The generated models are validated for their ability to distinguish active compounds from inactive ones (decoys). nih.gov

Virtual Screening : The best-validated model is used to search databases for new hit compounds that match the pharmacophore query. ugm.ac.id

This in silico approach is highly efficient for identifying potential lead compounds for further synthesis and biological evaluation. frontiersin.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules at the atomic level. acs.org These methods are crucial for understanding the intrinsic properties of the azetidin-2-one ring system.

The reactivity of the β-lactam ring is a key determinant of its biological activity, especially for its antibacterial mechanism which involves the acylation of enzymes. frontiersin.org This reactivity is largely due to the significant ring strain in the four-membered ring, which reduces amide resonance stabilization and makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. acs.orgwikipedia.org

DFT calculations allow researchers to quantify these properties by computing:

Optimized Molecular Geometry : To determine bond lengths, bond angles, and the planarity of the amide bond. The deviation from an ideal planar amide geometry is a measure of ring strain. wikipedia.org

Frontier Molecular Orbitals (HOMO-LUMO) : The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting intermolecular interactions.

Reaction Pathways and Transition States : DFT can be used to model chemical reactions, such as the hydrolysis of the β-lactam ring, to calculate activation energy barriers and understand the reaction mechanism in detail. acs.org

These theoretical calculations provide a fundamental understanding of why certain azetidin-2-one analogues are more reactive and potent than others, guiding the synthesis of compounds with tailored electronic properties. acs.orgnih.gov

Spectroscopic and X Ray Crystallographic Analyses of 4 3 Fluoro 4 Methoxyphenyl Azetidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including the azetidin-2-one (B1220530) core. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for the initial structural verification of 4-(3-fluoro-4-methoxyphenyl)azetidin-2-one derivatives.

In ¹H NMR spectra, the protons on the azetidin-2-one ring (β-lactam ring) exhibit characteristic chemical shifts and coupling patterns. The relative stereochemistry of substituents at the C3 and C4 positions of the β-lactam ring can be determined by the magnitude of the vicinal coupling constant (³JH3-H4). Generally, cis isomers display a larger coupling constant (typically in the range of 5.5–6.9 Hz), while trans isomers show a smaller value (around 2.4–2.9 Hz). mdpi.com The protons of the 3-fluoro-4-methoxyphenyl group and the methoxy (B1213986) (-OCH₃) protons also show distinct signals that confirm their presence.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the azetidin-2-one ring typically appears at a downfield chemical shift. The carbon atoms of the phenyl ring show characteristic splitting patterns and chemical shifts influenced by the fluorine and methoxy substituents.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Scaffold Note: Data are illustrative and can vary based on solvent and specific substitutions.

PositionNucleusExpected Chemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
Azetidinone H3¹H~3.0-3.5dd, J ≈ 2.5, 5.5 Hz
Azetidinone H4¹H~4.8-5.2dd, J ≈ 2.5, 5.5 Hz
Azetidinone NH¹H~6.0-7.5br s
Methoxy (-OCH₃)¹H~3.8-4.0s
Aromatic H¹H~6.8-7.3m
Azetidinone C2 (C=O)¹³C~165-175s
Azetidinone C3¹³C~45-55d
Azetidinone C4¹³C~55-65d
Methoxy (-OCH₃)¹³C~55-57q
Aromatic C-F¹³C~150-155d, ¹JCF ≈ 240-250 Hz
Aromatic C-O¹³C~145-150d, ²JCF ≈ 10-15 Hz

For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a powerful and highly specific tool. nih.govresearchgate.net The ¹⁹F nucleus has a spin of I=½ and 100% natural abundance, providing high sensitivity. nih.gov Its chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for structural confirmation. A single signal in the ¹⁹F NMR spectrum confirms the presence of the fluorine atom, and its coupling to nearby ¹H and ¹³C nuclei can further aid in structural assignment. mdpi.com

In studies involving substituted analogues, such as those containing a phosphorus moiety (e.g., a phosphonate (B1237965) group), ³¹P NMR spectroscopy becomes crucial. mdpi.com Like ¹⁹F, ³¹P has a spin of I=½ and 100% natural abundance. ³¹P NMR is used to confirm the presence and electronic environment of the phosphorus atom. For diastereoisomeric compounds, the ³¹P NMR spectra can often resolve the signals for each isomer, allowing for their quantification. mdpi.com Furthermore, one-bond phosphorus-carbon coupling constants (¹JC-P) can provide valuable diagnostic information for distinguishing between stereoisomers. mdpi.com

Table 2: Representative ¹⁹F and ³¹P NMR Data for Substituted Azetidin-2-one Analogues

NucleusAnalogue TypeExpected Chemical Shift (δ, ppm)Notes
¹⁹FParent Compound-110 to -130Referenced to CFCl₃. Shift is sensitive to substitution.
³¹PPhosphorylated Analogue+15 to +25Referenced to H₃PO₄. Diastereomers may show separate signals.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides highly accurate mass measurements of both the parent molecule and its fragments, facilitating unambiguous molecular formula determination. nih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺·) corresponding to its exact molecular weight. The fragmentation of the molecular ion under ionization provides structural clues. Common fragmentation pathways for β-lactams involve the cleavage of the four-membered ring. Other characteristic fragment ions may arise from the loss of small molecules or radicals from the substituted phenyl ring, such as the loss of a methyl radical (·CH₃) from the methoxy group or cleavage of the aryl-N bond. nih.govmiamioh.edu

Table 3: Plausible Mass Spectrometry Fragments for this compound

m/z Value (Illustrative)Proposed Fragment IdentityOrigin
195[M]⁺·Molecular Ion
139[F(MeO)C₆H₃CH=NH]⁺·Cleavage of C-C and C-N bonds in the β-lactam ring
124[F(MeO)C₆H₃]⁺Loss of the azetidinone ring
153[M - CH₂=C=O]⁺·Retro [2+2] cycloaddition of the β-lactam ring

Single-Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound. carleton.edu This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and absolute stereochemistry. carleton.edu

For derivatives of this compound, X-ray crystallography can definitively establish the cis or trans relationship between substituents on the β-lactam ring. The analysis reveals the planarity of the azetidin-2-one ring and the dihedral angles between this ring and the appended phenyl ring. nih.govnih.gov The collected data includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), which define the arrangement of molecules within the crystal lattice. mdpi.com

Table 4: Representative Crystallographic Data for an Azetidin-2-one Derivative Note: Data are hypothetical and representative of related structures. nih.govnih.govmdpi.com

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.80
b (Å)10.65
c (Å)11.16
α (°)90
β (°)70.10
γ (°)90
Volume (ų)956.0
Z4

The conformation of a molecule in the solid state is often stabilized by weak intramolecular interactions. In the crystal structures of azetidin-2-one derivatives, intramolecular hydrogen bonds of the C-H···O type are frequently observed. nih.gov These interactions can occur between a C-H bond on the phenyl ring or the β-lactam ring and the carbonyl oxygen atom, helping to fix the molecular conformation.

Future Perspectives and Translational Research Avenues for 4 3 Fluoro 4 Methoxyphenyl Azetidin 2 One Derivatives

Azetidinones as Precursors in Organic Synthesis and Drug Design

The azetidin-2-one (B1220530) ring is a valuable pharmacophore and a versatile synthetic intermediate in drug discovery. mdpi.com Its utility extends far beyond its historical association with β-lactam antibiotics, now serving as a foundational element for a wide range of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govptfarm.pl In the context of 4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one, the β-lactam ring acts as a rigid scaffold that mimics the cis-stilbene (B147466) bridge of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor. x-mol.comresearchgate.net This structural mimicry is a key strategy in drug design, aiming to lock the molecule in a biologically active conformation, thereby enhancing its interaction with the target protein. x-mol.com

The synthesis of these derivatives, particularly chiral 4-aryl-substituted azetidin-2-ones, is a significant area of research. Asymmetric synthesis is crucial, as the stereochemistry of the substituents on the β-lactam ring profoundly influences biological activity. nih.gov The Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine is a common and effective method for constructing the azetidinone ring, allowing for diverse substitutions. mdpi.com The future of drug design for this class of compounds will likely involve creating hybrid molecules, where the core azetidinone structure is linked to other bioactive heterocyclic nuclei. This approach aims to generate novel drug candidates with potentially synergistic or improved pharmacological profiles. mdpi.com

Exploration of Novel Biological Activities and Therapeutic Applications

Derivatives of 4-arylazetidin-2-one have demonstrated significant potential as inhibitors of tubulin polymerization, a clinically validated target for cancer therapy. nih.gov By binding to the colchicine (B1669291) site on β-tubulin, these agents disrupt the dynamic equilibrium of microtubule assembly and disassembly, which is essential for mitotic spindle formation. nih.gov This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.govbenthamdirect.com

Recent research has highlighted a chiral fluorinated azetidin-2-one, structurally related to this compound, that exhibits exceptionally potent antiproliferative activity against a range of human cancer cell lines, with IC₅₀ values in the low nanomolar range (1.0 to 3.6 nM). nih.gov Further mechanistic studies revealed that this compound not only inhibits tubulin polymerization but also suppresses angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov The exploration of these derivatives could extend to other therapeutic areas where cell proliferation or angiogenesis is a factor. Moreover, various azetidinone derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitubercular effects, suggesting that modifications to the this compound core could yield compounds with novel therapeutic applications beyond oncology. nih.govresearchgate.net

Table 1: Biological Activities of a Lead Chiral Fluorinated Azetidin-2-one Derivative
ActivityObservationSignificance in Cancer Therapy
Antiproliferative PotencyIC₅₀ values of 1.0 - 3.6 nM against five cancer cell lines.High potency suggests potential for effective treatment at lower, less toxic doses.
Mechanism of ActionDisruption of tubulin polymerization.Targets a clinically validated pathway for anticancer drugs.
Cell Cycle EffectsBlockade of the cell cycle in the G2/M phase.Prevents cancer cell division and proliferation.
Apoptosis InductionInduces programmed cell death in cancer cells.Directly eliminates malignant cells.
Anti-angiogenesisSuppresses the formation of new blood vessels.Cuts off the tumor's nutrient and oxygen supply.

Strategies for Overcoming Resistance Mechanisms to Tubulin-Targeting Agents

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov For tubulin-targeting agents, common resistance mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cancer cell, and mutations or altered expression of β-tubulin isotypes, which can reduce drug binding affinity. nih.govnih.gov

Derivatives of this compound offer a promising avenue to circumvent these resistance mechanisms. Notably, compounds that bind to the colchicine site of tubulin, as these azetidinones do, are often poor substrates for P-gp efflux pumps. researchgate.net This characteristic could make them effective against tumors that have developed resistance to other chemotherapeutics like taxanes. nih.gov Research has demonstrated that a specific chiral fluorinated azetidin-2-one maintains potent activity against a drug-resistant cancer cell line, supporting this hypothesis. nih.gov

Future strategies to enhance the efficacy of these compounds against resistant cancers could involve:

Rational Design: Synthesizing analogues specifically designed to be poor substrates for a wider range of ABC transporters.

Combination Therapy: Using these azetidinone derivatives in combination with P-gp inhibitors or agents that target other resistance pathways. nih.gov

Dual-Targeting Agents: Developing hybrid molecules that not only inhibit tubulin but also modulate other targets involved in resistance, such as carbonic anhydrase XII (CA XII), which has been linked to P-gp function. mdpi.com

Prospects for Lead Optimization and Preclinical Development

The progression of a promising compound from a "hit" to a clinical candidate requires extensive lead optimization and preclinical development. nih.gov The goal is to improve the compound's pharmacological and pharmacokinetic properties, often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity). nih.gov For derivatives of this compound, the parent compound CA-4 serves as a benchmark with known liabilities, such as poor aqueous solubility and metabolic instability, which have limited its clinical application. nih.gov

Lead optimization efforts for this class of azetidinones would focus on several key areas:

Improving Physicochemical Properties: Modifications to the aryl rings and substituents on the azetidinone core can be made to enhance aqueous solubility and metabolic stability. For instance, a lead chiral fluorinated azetidin-2-one has already shown higher human-microsomal metabolic stability and better aqueous solubility compared to CA-4. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of related compounds to understand how specific structural changes affect potency, selectivity, and ADMET properties. nih.govnih.gov This allows for the rational design of improved analogues.

In Vivo Efficacy and Toxicology: Preclinical development involves testing optimized lead compounds in animal models to confirm their antitumor efficacy and to establish a safety profile. A key fluorinated azetidin-2-one has already demonstrated effective tumor growth inhibition in a xenograft mouse model with low toxicity, indicating a promising therapeutic window. nih.gov

Future preclinical studies will need to establish a comprehensive profile, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-range finding studies, and formal toxicology assessments to enable the selection of a candidate for progression into human clinical trials. nih.gov The use of computer-aided drug design (CADD) can further expedite this process by predicting the properties of virtual compounds before their synthesis. tandfonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-Fluoro-4-methoxyphenyl)azetidin-2-one and related derivatives?

  • Methodological Answer : A widely used method involves cyclocondensation reactions between carboxylic acids and imines, mediated by Diphosphorus Tetraoxide (P₂O₃), to form the azetidin-2-one core . For example, 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one was synthesized via this approach, with yields up to 88% under optimized conditions . Modifications to the aryl substituents (e.g., fluorophenyl or nitrophenyl groups) are achieved by varying the starting materials. Alternative routes include coupling reactions with 1,3,4-oxadiazole/thiadiazole derivatives to introduce heterocyclic moieties, which are critical for biological activity studies .

Q. What characterization techniques are essential for confirming the structure of azetidin-2-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, the crystal structure of 1-(4-Methoxyphenyl)-4-(3-nitrophenyl)-3-phenoxyazetidin-2-one was resolved using SC-XRD, revealing key bond angles and torsion angles critical for stability . Complementary techniques include:

  • NMR spectroscopy : To assign stereochemistry and confirm substituent positions (e.g., fluoro and methoxy groups) .
  • IR spectroscopy : To validate carbonyl (C=O) and other functional groups .
  • Mass spectrometry : For molecular weight confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in azetidin-2-one synthesis?

  • Methodological Answer : Key parameters include:

  • Catalyst selection : Triethylamine and chloroacetyl chloride are used to stabilize intermediates during cyclization .
  • Temperature control : Reactions are often conducted at room temperature to avoid decomposition of sensitive intermediates .
  • Solvent systems : Methanol and glacial acetic acid are preferred for Schiff base formation, ensuring solubility while minimizing side reactions .
    • Data Contradiction Note : Discrepancies in reported melting points (e.g., 188–189°C vs. 186–188°C for similar compounds) may arise from polymorphic forms or impurities, necessitating rigorous recrystallization protocols .

Q. How can researchers resolve contradictions in biological activity data for azetidin-2-one derivatives?

  • Methodological Answer : Inconsistent results in antimicrobial or anticancer assays may stem from:

  • Structural variations : Minor changes in substituents (e.g., replacing methoxy with nitro groups) significantly alter bioactivity. For example, 4-(3-nitrophenyl) derivatives show enhanced antimicrobial activity compared to unsubstituted analogs .
  • Assay conditions : Standardizing protocols (e.g., concentration ranges, cell lines) is critical. A 2023 study highlighted dose-dependent cytotoxicity in cancer cells, with IC₅₀ values varying by >50% across cell types .

Q. What strategies are effective for elucidating the stereochemistry of azetidin-2-one derivatives?

  • Methodological Answer :

  • Chiral chromatography : To separate enantiomers, as seen in the resolution of (3S,4S) and (3R,4R) isomers of fluorophenyl-containing derivatives .
  • X-ray crystallography : Provides absolute configuration data, as demonstrated for 1-(4-Fluorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one .
  • Computational modeling : Density Functional Theory (DFT) can predict stable conformers, though experimental validation is required .

Q. How can researchers leverage crystallographic software (e.g., SHELX, WinGX) for azetidin-2-one structure refinement?

  • Methodological Answer :

  • SHELX suite : Used for small-molecule refinement, particularly for high-resolution data. SHELXL is ideal for handling anisotropic displacement parameters and twin refinement .
  • WinGX : Integrates SHELX with visualization tools (ORTEP) for geometry analysis and report generation. For example, bond length discrepancies (<0.005 Å) in azetidin-2-one derivatives were resolved using WinGX’s metric analysis tools .

Q. What approaches are used to study structure-activity relationships (SAR) in azetidin-2-one derivatives?

  • Methodological Answer :

  • Systematic substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -F) enhances antimicrobial activity, while bulky groups (e.g., phenylmethoxy) improve receptor binding .
  • In vitro assays : Antioxidant activity is quantified via DPPH radical scavenging, with IC₅₀ values correlated to substituent electronic effects .
  • Crystallographic data : Torsion angles (e.g., C1-C2-C3-C4) influence molecular planarity and biological interaction .

Q. How can researchers address low yields in multi-step azetidin-2-one syntheses?

  • Methodological Answer :

  • Intermediate purification : Column chromatography or recrystallization minimizes side products. For example, Schiff base intermediates in 1,3,4-oxadiazole conjugates require careful isolation .
  • Catalyst optimization : Using sodium acetate as a base in carbazide reactions improves yields by >20% .
  • Inert atmosphere : Reduces oxidation of sensitive intermediates, such as thiophenecarboxaldehyde derivatives .

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